(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine atom, an allyl group, and a trimethoxybenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines such as mcf-7 and hela .
Mode of Action
It’s worth noting that similar compounds have shown good cytotoxicity against tested cell lines
Result of Action
Similar compounds have shown good cytotoxicity against tested cell lines , suggesting that the compound may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one.
Introduction of the Allyl Group:
Formation of the Ylidene Derivative: The final step involves the formation of the ylidene derivative by reacting the allylated benzothiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer and antimicrobial properties make it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide.
3-allyl-6-bromo-1,3-benzothiazol-2(3H)-one: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to the presence of the trimethoxybenzamide moiety, which enhances its biological activity and stability. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLGJBWPPKRKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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